molecular formula C37H25BrClN3O B2885129 6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine CAS No. 392321-79-8

6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine

Cat. No. B2885129
CAS RN: 392321-79-8
M. Wt: 642.98
InChI Key: DDBFYYXXXASYMK-UHFFFAOYSA-N
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Description

6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine is a useful research compound. Its molecular formula is C37H25BrClN3O and its molecular weight is 642.98. The purity is usually 95%.
The exact mass of the compound 6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research on similar quinoline derivatives has focused on their synthesis and potential cytotoxic activity against cancer cell lines. For example, Kadrić et al. (2014) described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, noting their in vitro cytotoxic activity against various cancer cell lines. The fluorescence properties of these compounds were also studied, hinting at their potential use in cancer research (Kadrić et al., 2014).

Antibacterial Activity

Several studies have explored the antibacterial properties of quinoline derivatives. For instance, Zhi (2010) investigated the antibacterial activity of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, highlighting its effectiveness against certain bacteria (Zhi, 2010).

Antimycobacterial Activity

Bai et al. (2012) synthesized a halogenated hydrocarbon amination reaction product similar to 6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine, which showed anti-Mycobacterium phlei 1180 activity. This points to its potential use in treating certain bacterial infections (Bai et al., 2012).

Potential in Anticancer Therapy

Sirisoma et al. (2009) discussed the synthesis of 4-anilinoquinazolines, including a compound with structural similarities to the chemical . These compounds were identified as potent apoptosis inducers and showed promise as anticancer agents, with high blood-brain barrier penetration (Sirisoma et al., 2009).

Synthesis Methods and Structural Studies

Studies have also focused on developing synthesis methods for similar quinoline derivatives and examining their structural properties. Armengol et al. (2000) synthesized bromoquinolines and studied their crystal structure, providing insights into their molecular configuration (Armengol et al., 2000).

Photophysical and Biomolecular Binding Properties

Bonacorso et al. (2018) synthesized new quinoline derivatives and investigated their photophysical properties and biomolecular binding capabilities. This kind of research is crucial in understanding how these compounds interact at the molecular level, potentially aiding in drug design and other scientific applications (Bonacorso et al., 2018).

properties

IUPAC Name

6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H25BrClN3O/c1-43-34-15-9-8-14-32(34)42-37-36(35(24-12-6-3-7-13-24)29-20-25(38)16-18-31(29)41-37)33-22-27(23-10-4-2-5-11-23)28-21-26(39)17-19-30(28)40-33/h2-22H,1H3,(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBFYYXXXASYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Cl)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H25BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(2-methoxyphenyl)-4-phenylquinolin-2-amine

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